Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate

Synthetic chemistry Process efficiency Azetidine intermediates

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate (CAS 1463522-56-6; molecular formula C₁₂H₂₂N₂O₄; MW 258.31 g/mol) is a bifunctional azetidine building block belonging to the N-Boc-3-substituted azetidine class. It contains a secondary amine linker bridging the azetidine ring to an ethyl ester terminus, a structural motif that distinguishes it from both direct C-linked ester analogs and simple amino-azetidine precursors.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1463522-56-6
Cat. No. B1401086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate
CAS1463522-56-6
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O4/c1-5-17-10(15)6-13-9-7-14(8-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3
InChIKeyRKDRGSHZPUVHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate (CAS 1463522-56-6): Procurement-Relevant Identity and Class Positioning


Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate (CAS 1463522-56-6; molecular formula C₁₂H₂₂N₂O₄; MW 258.31 g/mol) is a bifunctional azetidine building block belonging to the N-Boc-3-substituted azetidine class. It contains a secondary amine linker bridging the azetidine ring to an ethyl ester terminus, a structural motif that distinguishes it from both direct C-linked ester analogs and simple amino-azetidine precursors . The compound is supplied at a standard purity of 95% and is primarily positioned as a synthetic intermediate in medicinal chemistry programs, including beta-lactamase inhibitor development and PROTAC linker construction [1].

Why Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate Cannot Be Replaced by In-Class Azetidine Analogs: Structural Basis for Selection Specificity


Although multiple tert-butyl azetidine-1-carboxylate derivatives share the N-Boc-azetidine core, substituting this compound with the direct C-linked ester analog (CAS 158602-35-8) or the unprotected 3-amino precursor (CAS 193269-78-2) introduces non-trivial changes that alter synthetic trajectory, physicochemical properties, and downstream biological performance. The secondary amine (–NH–) linker in CAS 1463522-56-6 provides a hydrogen-bond donor/acceptor that the methylene-linked analog lacks [1], while the pre-installed ethoxy-oxoethyl arm eliminates the need for a separate N-alkylation step required when starting from the bare 3-aminoazetidine [2]. These differences have direct consequences for reaction yield, intermediate stability, and the pharmacokinetic profile of final drug candidates, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate vs. Closest Analogs


Synthetic Efficiency: One-Step Alkylation Yield vs. Two-Step Alternative Routes Using Unprotected 3-Aminoazetidine

In the patented synthesis (US8940897B2), tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate is obtained in a single-step N-alkylation of tert-butyl 3-aminoazetidine-1-carboxylate with ethyl 2-bromoacetate (K₂CO₃, MeCN, rt, 13 h), yielding 81% isolated product after column chromatography [1]. By contrast, procurement of the bare 3-aminoazetidine precursor (CAS 193269-78-2) requires the end user to perform this alkylation separately, adding at least one synthetic step, additional purification, and associated loss of material. No commercial route to the direct C-linked ester analog (CAS 158602-35-8) achieves this transformation in a single operation from the same starting material.

Synthetic chemistry Process efficiency Azetidine intermediates

Hydrogen-Bond Donor Capacity: Secondary Amine Linker vs. Methylene-Linked Ester Analog

The target compound contains a secondary amine (–NH–) at the 3-position linker, providing one hydrogen-bond donor (HBD) and one acceptor (HBA) site. The closest methylene-linked analog, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8), replaces this –NH– with a –CH₂– group, yielding zero HBD capacity at the linker position [1]. In PROTAC linker design, HBD count is a critical parameter: linkers with excessive HBDs (>3) impair passive permeability, while the absence of any HBD can limit aqueous solubility and ternary complex stabilization [2]. The single secondary amine in this compound strikes an intermediate polarity profile that is absent in the fully non-polar methylene analog.

Medicinal chemistry PROTAC design Physicochemical properties

Azetidine Ring Rigidity: Conformational Restriction vs. Flexible Alkyl PROTAC Linkers

The azetidine ring in the target compound imposes a semi-rigid scaffold with a defined N-Boc orientation and a 3-substituent vector angle of approximately 110–120° relative to the ring plane. In contrast, commonly used flexible alkyl PROTAC linkers such as tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (which shares the azetidine core but terminates in a reactive bromide) or purely aliphatic PEG-based linkers lack this intrinsic conformational restriction . In PROTAC design, linker rigidity has been shown to correlate positively with degradation efficiency: semi-rigid linkers can reduce the entropic penalty of ternary complex formation, potentially improving DC₅₀ values by 2–10 fold relative to fully flexible analogs in head-to-head PROTAC comparisons [1]. The target compound, with its azetidine ring and secondary amine, provides a rigidity-flexibility balance that fully flexible linkers do not offer.

PROTAC linker Conformational restriction Ternary complex

Orthogonal Protecting Group Strategy: Boc/Azetidine vs. Cbz/Azetidine in PROTAC Linker Assembly

The target compound carries an N-Boc protecting group on the azetidine nitrogen, which is cleavable under acidic conditions (TFA or HCl/dioxane). The prominent PROTAC linker alternative 1-Cbz-Azetidine-3-CH₂NH₂ (CAS 1016731-24-0) employs a Cbz group, removable only by hydrogenolysis (H₂, Pd/C) . This orthogonality becomes critical when the target protein ligand or E3 ligase ligand contains acid-sensitive functionality (e.g., tert-butyl esters, Boc-protected amines, or acid-labile stereocenters). In such cases, the Cbz-protected linker cannot be deprotected without risking reduction of alkene or nitro groups present in the ligand, whereas the Boc group in CAS 1463522-56-6 permits selective acidic deprotection under mild conditions (e.g., 20–50% TFA in CH₂Cl₂, 0 °C to rt, 1–2 h) [1].

PROTAC synthesis Protecting group strategy Solid-phase synthesis

Validated Intermediate Status in Beta-Lactamase Inhibitor Patent Route vs. General-Purpose Azetidine Building Blocks

The compound is explicitly utilized as a synthetic intermediate in the preparation of 1,3,4-oxadiazole and 1,3,4-thiadiazole β-lactamase inhibitors described in US Patent US8940897B2 (Merck Sharp & Dohme LLC) [1]. This patent family targets class A, C, and D β-lactamases, a therapeutic area of high unmet need. In contrast, the unprotected 3-aminoazetidine (CAS 193269-78-2) and the methylene-linked ester (CAS 158602-35-8) are marketed as general-purpose building blocks without demonstrated integration into a specific drug-discovery patent route targeting β-lactamase inhibition. The inclusion of this compound in a defined, published patent synthesis provides procurement confidence that the building block is fit-for-purpose in antimicrobial resistance programs.

Beta-lactamase inhibitor Antimicrobial resistance Patent intermediate

Optimal Procurement and Application Scenarios for Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate (CAS 1463522-56-6)


PROTAC Linker Library Synthesis Requiring Balanced HBD/HBA Profile and Semi-Rigid Geometry

When constructing a focused PROTAC linker library, the target compound provides a pre-functionalized azetidine scaffold with exactly one hydrogen-bond donor (secondary amine) and a well-defined angular geometry. This enables systematic exploration of linker length and polarity without introducing excessive HBD count that would compromise permeability—an advantage over fully flexible PEG linkers (excessive rotatable bonds) and fully non-polar alkyl linkers (insufficient solubility) [1]. The Boc group permits late-stage deprotection and conjugation to E3 ligase ligands under standard acidic conditions.

Multi-Step Synthesis of Beta-Lactamase Inhibitors Following Patent-Validated Routes

In antimicrobial resistance programs targeting class A, C, or D β-lactamases, procurement of this compound as a late-stage intermediate aligns with the synthetic strategy disclosed in US8940897B2 (Merck) [2]. The pre-installed ethoxy-oxoethylamino arm eliminates one N-alkylation step, delivering 81% validated yield from 3-aminoazetidine and reducing the risk of batch-to-batch variability in multi-kilogram scale-up campaigns.

Orthogonal Deprotection Strategies in Convergent Syntheses Involving Acid-Sensitive Ligands

For convergent synthetic routes where the target protein ligand or E3 ligase recruiter contains hydrogenation-sensitive functionality (alkenes, nitro groups, benzyl esters), the Boc group on this compound is selectively removable under acidic conditions (TFA/CH₂Cl₂) without affecting these groups. The Cbz-protected analog 1-Cbz-Azetidine-3-CH₂NH₂ (CAS 1016731-24-0) cannot be used in such contexts due to the required hydrogenolysis step [3]. This orthogonality is critical for maintaining structural integrity of sensitive ligands during final assembly.

Structure-Activity Relationship (SAR) Studies Comparing Amine-Linked vs. Methylene-Linked Azetidine Series

In lead optimization programs where the linker heteroatom identity is under investigation, the compound serves as the definitive amine-linked comparator to the methylene-linked analog (CAS 158602-35-8). The difference of one HBD between the two compounds can be correlated with changes in solubility, permeability (PAMPA or Caco-2), and target binding affinity, enabling data-driven selection of the optimal linker for the desired pharmacokinetic and pharmacodynamic profile [1].

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